



# Application Notes and Protocols: Utilizing SHP099 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | SHP099  |           |  |  |  |
| Cat. No.:            | B560175 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is a key regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers, promoting cell proliferation and survival.[1] Beyond its cell-intrinsic roles in cancer, SHP2 is also a crucial mediator in the tumor microenvironment, influencing both innate and adaptive immunity. Notably, SHP2 is a downstream effector of the programmed cell death 1 (PD-1) immune checkpoint pathway, contributing to T-cell suppression.[1][2]

**SHP099** is a potent and selective allosteric inhibitor of SHP2.[1][3] It stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its catalytic activity.[1] This dual action of inhibiting cancer cell growth and modulating the immune response makes **SHP099** a compelling agent for combination therapy, particularly with immune checkpoint inhibitors. Preclinical studies have demonstrated that combining **SHP099** with anti-PD-1 or anti-PD-L1 antibodies results in synergistic antitumor effects, overcoming resistance to immunotherapy and enhancing tumor regression.[2][4]

These application notes provide a comprehensive overview and detailed protocols for studying the combination of **SHP099** and immunotherapy in preclinical cancer models.



# Mechanism of Action: SHP099 and Immunotherapy Synergy

The synergistic antitumor effect of combining **SHP099** with immunotherapy, such as PD-1 blockade, stems from a multi-pronged mechanism that targets both the tumor cells and the tumor microenvironment.

- Direct Tumor Cell Inhibition: In cancer cells with activated RTK signaling, SHP099 blocks the SHP2-mediated activation of the RAS-ERK pathway, leading to reduced proliferation and tumor growth.[1]
- Enhancement of Antitumor Immunity:
  - T-Cell Activation: SHP2 is a downstream signaling molecule of the PD-1 receptor on T cells. When PD-L1 on tumor cells engages PD-1, SHP2 is recruited and dephosphorylates key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion. SHP099 blocks this activity, thereby restoring T-cell activation, cytokine production (e.g., IFN-y, Granzyme B), and cytotoxic function.[2]
  - Modulation of the Tumor Microenvironment: SHP2 inhibition with SHP099 can remodel the tumor microenvironment to be more favorable for an antitumor immune response. This includes:
    - Increasing the infiltration of CD8+ cytotoxic T lymphocytes.[2]
    - Shifting the balance of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[4]
    - Potentially reducing the number of regulatory T cells (Tregs).[4]
  - Vascular Effects: SHP099 has been shown to induce vascular damage within the tumor,
     potentially increasing the accessibility of the tumor to immune cells.[5]

This multifaceted mechanism is depicted in the following signaling pathway diagram.





Click to download full resolution via product page

Caption: SHP099 and anti-PD-1/PD-L1 combination mechanism.



## **Data Presentation: Summary of Preclinical Efficacy**

The following tables summarize quantitative data from key preclinical studies investigating the combination of **SHP099** and immunotherapy.

Table 1: In Vivo Antitumor Efficacy in Syngeneic Mouse Models

| Cancer Model                                  | Mouse Strain                                          | Treatment<br>Groups                     | Tumor Volume<br>Reduction vs.<br>Control | Reference |
|-----------------------------------------------|-------------------------------------------------------|-----------------------------------------|------------------------------------------|-----------|
| MC-38 Colon<br>Carcinoma                      | C57BL/6                                               | SHP099 (5<br>mg/kg, i.p., daily)        | Significant                              | [2]       |
| Anti-PD-1 (5<br>mg/kg, i.p., every<br>3 days) | Significant                                           | [2]                                     |                                          |           |
| SHP099 + Anti-<br>PD-1                        | Synergistic,<br>greater than<br>either<br>monotherapy | [2]                                     |                                          |           |
| CT-26 Colon<br>Carcinoma                      | BALB/c                                                | SHP099 (5<br>mg/kg, i.p., daily)        | Significant in immunocompete nt mice     | [2]       |
| Anti-PD-1                                     | Significant                                           | [2]                                     |                                          |           |
| SHP099 + Anti-<br>PD-1                        | Synergistic                                           | [2]                                     | -                                        |           |
| 344SQ NSCLC<br>(Anti-PD-1<br>Resistant)       | 129Sv/Ev                                              | SHP099 (oral) +<br>XRT + Anti-PD-<br>L1 | Significant local and abscopal responses | [4]       |

Table 2: Immunophenotyping of the Tumor Microenvironment



| Cancer<br>Model          | Treatment<br>Group               | Change in<br>CD8+ T Cell<br>Infiltration | Change in<br>IFN-y+<br>CD8+ T<br>Cells | Change in<br>M1/M2<br>Macrophag<br>e Ratio | Reference |
|--------------------------|----------------------------------|------------------------------------------|----------------------------------------|--------------------------------------------|-----------|
| MC-38 Colon<br>Carcinoma | SHP099 +<br>Anti-PD-1            | Increased                                | Increased                              | -                                          | [2]       |
| CT-26 Colon<br>Carcinoma | SHP099                           | Increased                                | Increased                              | -                                          | [2]       |
| 344SQ<br>NSCLC           | SHP099 +<br>XRT + Anti-<br>PD-L1 | Increased                                | -                                      | Increased                                  | [4]       |

# **Experimental Workflow**

A typical preclinical study to evaluate the combination of **SHP099** and immunotherapy involves a series of in vitro and in vivo experiments.





Click to download full resolution via product page

Caption: A general experimental workflow for preclinical evaluation.

# Detailed Experimental Protocols In Vitro Assays

1. Cell Viability (MTT) Assay

This protocol is for assessing the direct cytotoxic or cytostatic effects of **SHP099** on cancer cell lines.

Materials:



- Cancer cell line of interest (e.g., MC-38, CT-26)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- SHP099 (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
- Microplate reader
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate overnight.
  - Prepare serial dilutions of SHP099 in complete medium. The final DMSO concentration should be less than 0.1%.
  - Remove the medium from the wells and add 100 μL of the SHP099 dilutions. Include vehicle control wells (medium with DMSO).
  - Incubate for 48-72 hours.
  - $\circ$  Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
  - $\circ~$  Add 100  $\mu L$  of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
  - Read the absorbance at 570 nm using a microplate reader.
- 2. Western Blotting for p-ERK and Total ERK

This protocol is to determine the effect of **SHP099** on the RAS-ERK signaling pathway.



- · Materials:
  - Cancer cell line of interest
  - 6-well plates
  - SHP099
  - RIPA lysis buffer with protease and phosphatase inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels and running buffer
  - PVDF membrane
  - Transfer buffer
  - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
  - Primary antibodies:
    - Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (Cell Signaling Technology, #4370, 1:1000 dilution)[2]
    - Rabbit anti-p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4695, 1:1000 dilution)[2]
  - HRP-conjugated anti-rabbit secondary antibody
  - ECL detection reagent
- Procedure:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with various concentrations of SHP099 for the desired time (e.g., 2 hours).
  - Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.



- $\circ\,$  Load equal amounts of protein (20-30  $\mu g)$  onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL reagent.
- Strip the membrane and re-probe with the primary antibody against total ERK as a loading control.[1]

### In Vivo Studies

1. Syngeneic Mouse Tumor Model and Treatment

This protocol describes the establishment of a syngeneic tumor model and subsequent treatment with **SHP099** and an anti-PD-1 antibody.

- Materials:
  - Female C57BL/6 or BALB/c mice (6-8 weeks old)
  - MC-38 (for C57BL/6) or CT-26 (for BALB/c) colon carcinoma cells
  - Sterile PBS
  - SHP099 (for intraperitoneal injection, formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
  - InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14, Bio X Cell, #BE0146) or similar
  - Isotype control antibody (e.g., InVivoMAb rat IgG2a isotype control, Bio X Cell, #BE0089)



#### Procedure:

- $\circ$  Subcutaneously inject 1 x 10<sup>6</sup> MC-38 or CT-26 cells in 100  $\mu$ L of sterile PBS into the right flank of the mice.[3]
- Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
- When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize the mice into treatment groups (n=8-10 mice per group):
  - Vehicle + Isotype control
  - SHP099 + Isotype control
  - Vehicle + Anti-PD-1
  - **SHP099** + Anti-PD-1
- Administer treatments as follows:
  - SHP099: 5 mg/kg, intraperitoneally (i.p.), daily.[3]
  - Anti-PD-1 antibody: 5 mg/kg, i.p., every 3 days.[3]
- Continue treatment and monitor tumor growth and body weight for the duration of the study (e.g., 2-3 weeks).
- At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis.
- 2. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol is for the immunophenotyping of TILs from harvested tumors.

- Materials:
  - Harvested tumors



- RPMI-1640 medium
- Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI
- 70 μm cell strainers
- Red blood cell (RBC) lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-mouse CD16/32 antibody)
- Fluorescently conjugated antibodies (e.g., from BioLegend, BD Biosciences, or eBioscience):
  - Anti-mouse CD45 (e.g., clone 30-F11)
  - Anti-mouse CD3 (e.g., clone 17A2)
  - Anti-mouse CD4 (e.g., clone GK1.5)
  - Anti-mouse CD8a (e.g., clone 53-6.7)
  - Anti-mouse IFN-y (e.g., clone XMG1.2)
  - Anti-mouse Granzyme B (e.g., clone GB11)
- Intracellular fixation and permeabilization buffer set
- Flow cytometer
- Procedure:
  - Mince the tumors and digest in collagenase D and DNase I solution for 30-60 minutes at 37°C with agitation.
  - Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
  - Lyse red blood cells using RBC lysis buffer.



- Wash the cells with FACS buffer.
- For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., brefeldin A) for 4-6 hours.
- Stain for surface markers by first blocking with Fc block, followed by incubation with the antibody cocktail for 30 minutes on ice.
- For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain for intracellular targets (IFN-y, Granzyme B).
- Acquire the samples on a flow cytometer and analyze the data using appropriate software (e.g., FlowJo).
- 3. Immunohistochemistry (IHC) for CD8+ T Cells

This protocol is for visualizing and quantifying CD8+ T-cell infiltration in tumor tissue.

- Materials:
  - Formalin-fixed, paraffin-embedded (FFPE) tumor sections
  - Xylene and ethanol series for deparaffinization and rehydration
  - Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
  - Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
  - Blocking buffer (e.g., serum from the secondary antibody host species)
  - Primary antibody: Rabbit anti-mouse CD8a (e.g., Cell Signaling Technology, #98941)
  - HRP-conjugated anti-rabbit secondary antibody
  - DAB substrate kit
  - Hematoxylin counterstain



- Mounting medium
- Procedure:
  - Deparaffinize and rehydrate the FFPE tumor sections.
  - Perform heat-induced antigen retrieval.
  - Block endogenous peroxidase activity.
  - Block non-specific antibody binding.
  - Incubate with the primary anti-CD8a antibody.
  - Incubate with the HRP-conjugated secondary antibody.
  - Develop the signal with DAB substrate.
  - Counterstain with hematoxylin.
  - Dehydrate and mount the slides.
  - Image the slides and quantify CD8+ T-cell density.

#### 4. ELISA for Serum Cytokines

This protocol is for measuring the levels of pro-inflammatory cytokines in the serum of treated mice.

- Materials:
  - Mouse serum samples collected at the study endpoint
  - Mouse IFN-y ELISA kit (e.g., R&D Systems, #MIF00)[8]
  - Mouse Granzyme B ELISA kit (e.g., Invitrogen, #88-8022-22)[4]
  - Microplate reader



#### Procedure:

- Follow the manufacturer's instructions provided with the ELISA kits.
- Briefly, coat the plate with the capture antibody.
- Add standards and serum samples to the wells.
- Add the detection antibody.
- Add the enzyme conjugate (e.g., streptavidin-HRP).
- Add the substrate and stop the reaction.
- Read the absorbance at the appropriate wavelength.
- Calculate the cytokine concentrations based on the standard curve.

### Conclusion

The combination of the SHP2 inhibitor **SHP099** with immunotherapy represents a promising strategy to enhance antitumor responses and overcome resistance to immune checkpoint blockade. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this combination in preclinical settings. Careful execution of these experiments will contribute to a better understanding of the underlying mechanisms and facilitate the clinical translation of this therapeutic approach.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Granzyme B Uncoated ELISA Kit with Plates (88-8022-22) Invitrogen [thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific US [thermofisher.com]
- 7. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mouse IFN-gamma ELISA Kit Quantikine MIF00: R&D Systems [rndsystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing SHP099 in Combination with Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560175#using-shp099-in-combination-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com